tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate is a chemical compound with a molecular weight of 293.36 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development projects .
Vorbereitungsmethoden
The synthesis of tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate typically involves the reaction of 6-morpholinopyridine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used to study cellular processes and interactions with biological systems.
Medicine: This compound is explored for its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl((6-morpholinopyridin-3-yl)methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (6-methylpyridin-3-yl)carbamate: This compound has a similar structure but with a methyl group instead of a morpholine ring.
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: This compound contains a chlorine atom instead of a morpholine ring.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
The uniqueness of this compound lies in its specific reactivity and selectivity, which makes it a valuable tool for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H23N3O3 |
---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
tert-butyl N-[(6-morpholin-4-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-11-12-4-5-13(16-10-12)18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
VYFPESYMAAXGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.